2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of chlorine atoms at positions 2, 4, and on the phenyl ring attached at position 5 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,5-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and fungicides.
Materials science: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the 3,5-dichlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of the 3,5-dichlorophenyl group.
Uniqueness
2,4-Dichloro-5-(3,5-dichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms, which enhance its reactivity and ability to form strong interactions with biological targets. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities .
Properties
Molecular Formula |
C10H4Cl4N2 |
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Molecular Weight |
294.0 g/mol |
IUPAC Name |
2,4-dichloro-5-(3,5-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-1-5(2-7(12)3-6)8-4-15-10(14)16-9(8)13/h1-4H |
InChI Key |
VOYMXFMMDDYXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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